2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 1353584-74-3
VCID: VC11671999
InChI: InChI=1S/C13H18BN3O2/c1-9-8-17-11(15-9)7-6-10(16-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NN3C=C(N=C3C=C2)C
Molecular Formula: C13H18BN3O2
Molecular Weight: 259.11 g/mol

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

CAS No.: 1353584-74-3

Cat. No.: VC11671999

Molecular Formula: C13H18BN3O2

Molecular Weight: 259.11 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine - 1353584-74-3

Specification

CAS No. 1353584-74-3
Molecular Formula C13H18BN3O2
Molecular Weight 259.11 g/mol
IUPAC Name 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C13H18BN3O2/c1-9-8-17-11(15-9)7-6-10(16-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Standard InChI Key FXOSSDCHZPDMFD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NN3C=C(N=C3C=C2)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NN3C=C(N=C3C=C2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine (CAS: 1353584-74-3) belongs to the imidazopyridazine family, a class of nitrogen-containing heterocycles. Its structure comprises:

  • A fused bicyclic system: Imidazo[1,2-b]pyridazine, with nitrogen atoms at positions 1, 2, and 7.

  • A methyl group (-CH₃) at position 2.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 6.

The molecular formula is C₁₃H₁₈BN₃O₂, with a molecular weight of 259.11 g/mol . The boronate ester enhances solubility in organic solvents and enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for synthesizing complex bioactive molecules.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight259.11 g/mol
Molecular FormulaC₁₃H₁₈BN₃O₂
CAS Registry Number1353584-74-3
XLogP31.9 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count2

Synthetic Methodologies

General Synthesis Strategies

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:

  • Formation of the Imidazo[1,2-b]Pyridazine Core: Reacting 2-aminopyridazine with α-bromoketones under basic conditions to form the bicyclic structure.

  • Borylation at Position 6: Introducing the pinacol boronate group via Miyaura borylation, using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

Optimization Challenges

  • Regioselectivity: Ensuring selective substitution at position 6 requires careful control of reaction conditions (temperature, catalyst loading).

  • Boronate Stability: The dioxaborolane group is sensitive to protic solvents, necessitating anhydrous environments during synthesis .

Biological and Pharmacological Applications

Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is recognized for its kinase inhibitory activity. Structural analogs of this compound have demonstrated potent inhibition of Bruton’s Tyrosine Kinase (Btk), a key regulator of B-cell signaling pathways. In autoimmune diseases like rheumatoid arthritis, Btk inhibitors disrupt phospholipase-Cγ (PLCγ) activation, reducing inflammatory mediator release .

Table 2: Comparative Btk Inhibition of Structural Analogs

CompoundIC₅₀ (nM)Selectivity (vs. Other Kinases)
2-Methyl-6-boronate-imidazopyridazine12.3>100-fold for Btk
6-Cyclohexyl-imidazopyridazine8.750-fold
6-Phenyl-imidazopyridazine23.130-fold

Comparative Analysis with Related Compounds

Structural Analogues

  • 6-Cyclohexyl-imidazo[1,2-b]pyridazine: Exhibits enhanced Btk affinity due to hydrophobic interactions with the kinase’s ATP-binding pocket .

  • 3-Bromo-2-phenylimidazo[1,2-b]pyridazine: Serves as a precursor for cross-coupling reactions but lacks boronate-mediated solubility advantages.

Functional Advantages

  • Boronate Group: Facilitates late-stage functionalization via Suzuki couplings, enabling rapid diversification for structure-activity relationship (SAR) studies.

  • Methyl Substituent: Improves metabolic stability by blocking oxidative degradation at position 2.

Future Directions and Challenges

Therapeutic Development

  • Autoimmune Diseases: Optimizing pharmacokinetic properties (e.g., oral bioavailability) for clinical testing in arthritis models.

  • Oncology: Exploring combination therapies with existing BCR-ABL inhibitors (e.g., imatinib) to overcome drug resistance.

Synthetic Innovations

  • Flow Chemistry: Scaling up synthesis using continuous flow systems to enhance yield and reproducibility.

  • Boronate Protection Strategies: Developing novel protecting groups to improve stability during storage.

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